
L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine is a tetrapeptide composed of four amino acids: L-asparagine, L-isoleucine, L-threonine, and L-tyrosine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and enzymatic functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Dityrosine, oxidized threonine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparación Con Compuestos Similares
Similar Compounds
L-Asparaginyl-L-isoleucyl-L-threonine: A tripeptide with similar amino acid composition but lacking the tyrosine residue.
L-Asparaginyl-L-isoleucyl-L-tyrosine: Another tripeptide missing the threonine residue.
L-Asparaginyl-L-threonyl-L-tyrosine: A tripeptide without the isoleucine residue.
Uniqueness
L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. The presence of tyrosine allows for potential oxidative modifications, while threonine and isoleucine contribute to the peptide’s hydrophilicity and hydrophobicity balance.
Propiedades
Número CAS |
189182-36-3 |
|---|---|
Fórmula molecular |
C23H35N5O8 |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H35N5O8/c1-4-11(2)18(27-20(32)15(24)10-17(25)31)21(33)28-19(12(3)29)22(34)26-16(23(35)36)9-13-5-7-14(30)8-6-13/h5-8,11-12,15-16,18-19,29-30H,4,9-10,24H2,1-3H3,(H2,25,31)(H,26,34)(H,27,32)(H,28,33)(H,35,36)/t11-,12+,15-,16-,18-,19-/m0/s1 |
Clave InChI |
WSUQNDKZPHCYPG-ZBKNDWIVSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


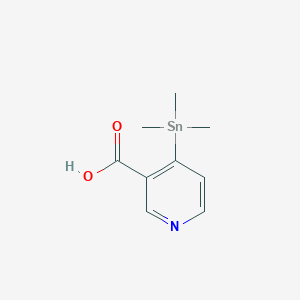

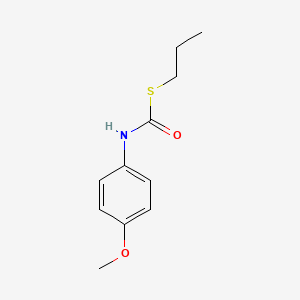
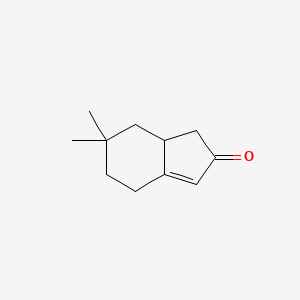

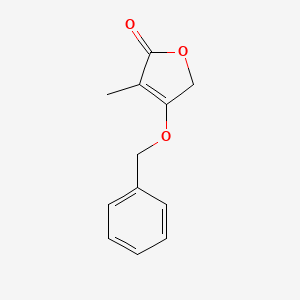


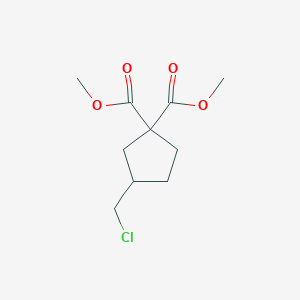
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
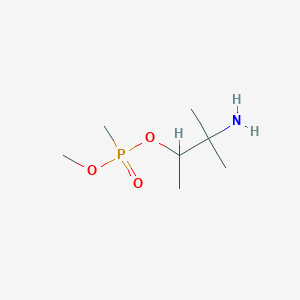
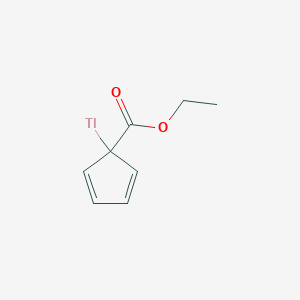
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
